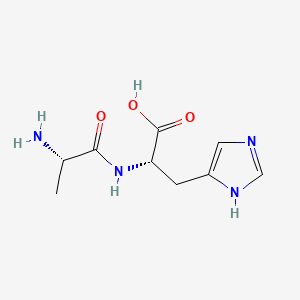

丙氨酸-组氨酸

描述

Crystal Structure Analysis of ALA Synthase

5-Aminolevulinic acid synthase (ALAS) is a pivotal enzyme in heme biosynthesis, catalyzing the conversion of glycine and succinyl-coenzyme A into 5-aminolevulinic acid (ALA). The crystal structure of ALAS from Rhodobacter capsulatus and its complexes with substrates provides insights into the enzyme's function and the molecular basis of X-linked sideroblastic anemias (XLSAs), which are caused by mutations in the gene for erythroid eALAS. These mutations can interfere with substrate binding, disrupt dimer formation, or affect proper folding of the enzyme . Similarly, the crystal structure of a eukaryotic ALAS from Saccharomyces cerevisiae reveals conformational changes upon cofactor binding and the importance of the C-terminal extension in enzyme activity, which is relevant for understanding human disorders related to heme biosynthesis .

Synthesis and Therapeutic Applications of ALA

ALA is an endogenous metabolite synthesized in mitochondria and serves as a precursor for heme. It is also used as a prodrug in photodynamic therapy (PDT) for cancer treatment. When administered externally, ALA leads to the accumulation of protoporphyrin IX (PpIX), a potent photosensitizer, due to the rate-limiting activity of ferrochelatase. This property is exploited in PDT to target cancer cells . ALA's potential for photodynamic detection and treatment of noncutaneous solid malignancies has been explored, highlighting its ability to differentiate between neoplastic and normal tissue .

Molecular Structure and Chemical Properties of ALA

The biosynthesis of ALA can occur through two distinct pathways, with one involving the condensation of glycine with succinyl-CoA, as seen in animals, yeast, fungi, and certain bacteria. The other pathway starts with the activation of glutamate by ATP-dependent ligation to tRNAGlu, followed by a series of reactions leading to ALA formation. This process is regulated through feedback inhibition and induction/repression mechanisms . The acceptor stem of Escherichia coli tRNA(Ala) features a unique G.U wobble base pair essential for the specificity of alanyl tRNA synthetase, which is crucial for protein synthesis .

Chemical Reactions and Physical Properties of ALA

ALA's role in the synthesis of tetrapyrrole pigments and its transformation into porphobilinogen (PBG) can be observed using 13C-NMR, especially when ALA is regioselectively labeled with 13C. This technique allows for the direct monitoring of the enzymatic process . Additionally, the synthesis of a nonapeptide with an Ala-(HO)Gly-Ala sequence demonstrates the influence of alanine residues on the formation of iron(III) complexes, which could have implications for understanding the physical and chemical properties of peptides containing ALA .

Alamethicin-like Activity and Photodynamic Effects

The synthesis of a 19-residue peptide with alamethicin-like activity shows that a cyclic structure is not necessary for a peptide to induce voltage-dependent conductances in membranes, suggesting that the open chain sequence possesses all the structural elements required for such activity . Furthermore, the photodynamic effects of ALA-induced PpIX in a rat colonic tumor model demonstrate the potential for selective necrosis in tumors, with a greater concentration difference between PP IX levels in tumors and normal tissues compared to other photosensitizers .

科学研究应用

1. 诊疗应用和可持续性

5-氨基乙酰丙酸 (5-ALA) 因其在医学研究中的广泛应用而被广泛研究,特别是在诊疗和可持续性方面。它是原卟啉 IX (PpIX) 的前体,原卟啉 IX (PpIX) 是一种内源性且天然存在的感光剂。纳米技术在 5-ALA 递送和诊疗中的应用已成为近期研究的一个关键方向,重点是基于纳米材料的系统,以增强递送和诊疗应用 (周等人,2022)。

2. 微生物生产和农业应用

5-氨基乙酰丙酸 (ALA) 由于其生化特性在农业和食品工业中也很重要。人们对微生物产生 ALA 的兴趣越来越大,因为它与化学合成相比具有产量更高、污染物排放更低和成本更低的优势。光合细菌 (PSB) 对 ALA 合成特别有前景。该领域的进展还包括将废水处理与微生物 ALA 生产相结合的环保方法 (刘等人,2014)。

3. 癌症治疗中的光动力疗法

ALA 介导的光动力疗法 (ALA-PDT) 在癌症治疗中很显着。ALA 作为光敏剂原卟啉 IX (PpIX) 的前药,由于血红素酶的特殊调节而积累在肿瘤中。ALA-PDT 已用于治疗各种癌症,包括肺癌、食道癌和膀胱癌。ALA 和光穿透的限制将其非皮肤科用途限制在早期临床试验中。此外,ALA 诱导的 PpIX 荧光有助于细胞减灭手术和癌症诊断 (卡萨斯,2020)。

4. 代谢工程以提高产量

已经探索了大肠杆菌中的基因工程以提高 ALA 的产量。策略包括表达改良的基因(如 hemA)以改善 ALA 合成,以及这些基因与伴侣蛋白的共表达以提高生产力。这种方法为大规模、高效的 ALA 生产提供了潜力,可用于各种应用 (于等人,2019)。

属性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWXFWBHYRFLEF-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016440 | |

| Record name | L-Alanyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ala-His | |

CAS RN |

3253-17-6 | |

| Record name | L-Alanyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alanylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

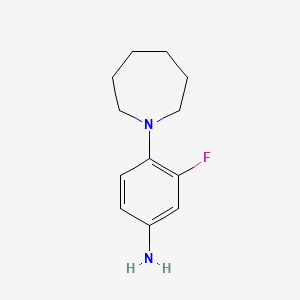

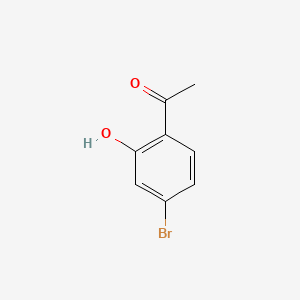

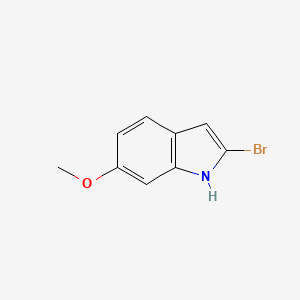

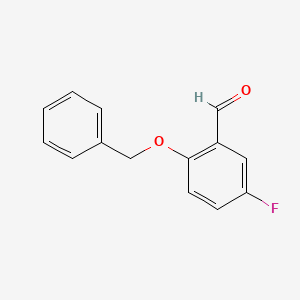

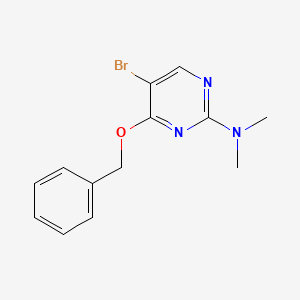

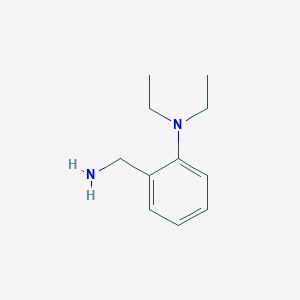

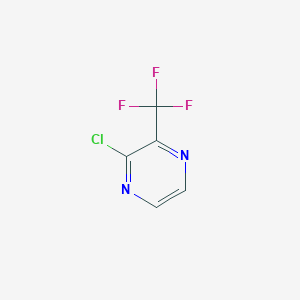

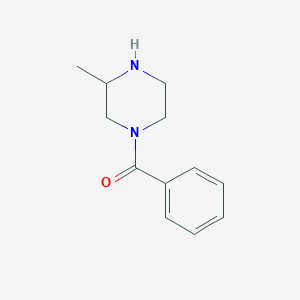

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)